

Hispidanin B CAS number and molecular formula

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Compound of Interest

Compound Name: *Hispidanin B*

Cat. No.: *B593461*

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An In-depth Technical Guide to Hispidanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a novel asymmetric dimeric diterpenoid, has demonstrated significant cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of **Hispidanin B**, including its chemical identity, biological activities with a focus on its anticancer properties, and detailed experimental protocols. This document aims to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Chemical Identity

Hispidanin B is a natural compound isolated from the rhizomes of *Isodon hispida*. It is classified as an asymmetric dimeric diterpenoid, formed by the bonding of totarane and labdane diterpenoids.^[1]

Identifier	Value
CAS Number	1616080-84-2[2]
Molecular Formula	C ₄₂ H ₅₆ O ₆ [1][2][3]
Molecular Weight	656.89 g/mol

Biological Activity: Cytotoxicity

Hispidanin B has been evaluated for its cytotoxic activities against a panel of human cancer cell lines. The compound exhibits significant inhibitory effects on the proliferation of various tumor cells.

Cell Line	Description	IC ₅₀ (μM)
SMMC7721	Human hepatocellular carcinoma	9.8
K562	Human chronic myelogenous leukemia	13.7
SGC7901	Human gastric adenocarcinoma	10.7

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays used to evaluate **Hispidanin B**.

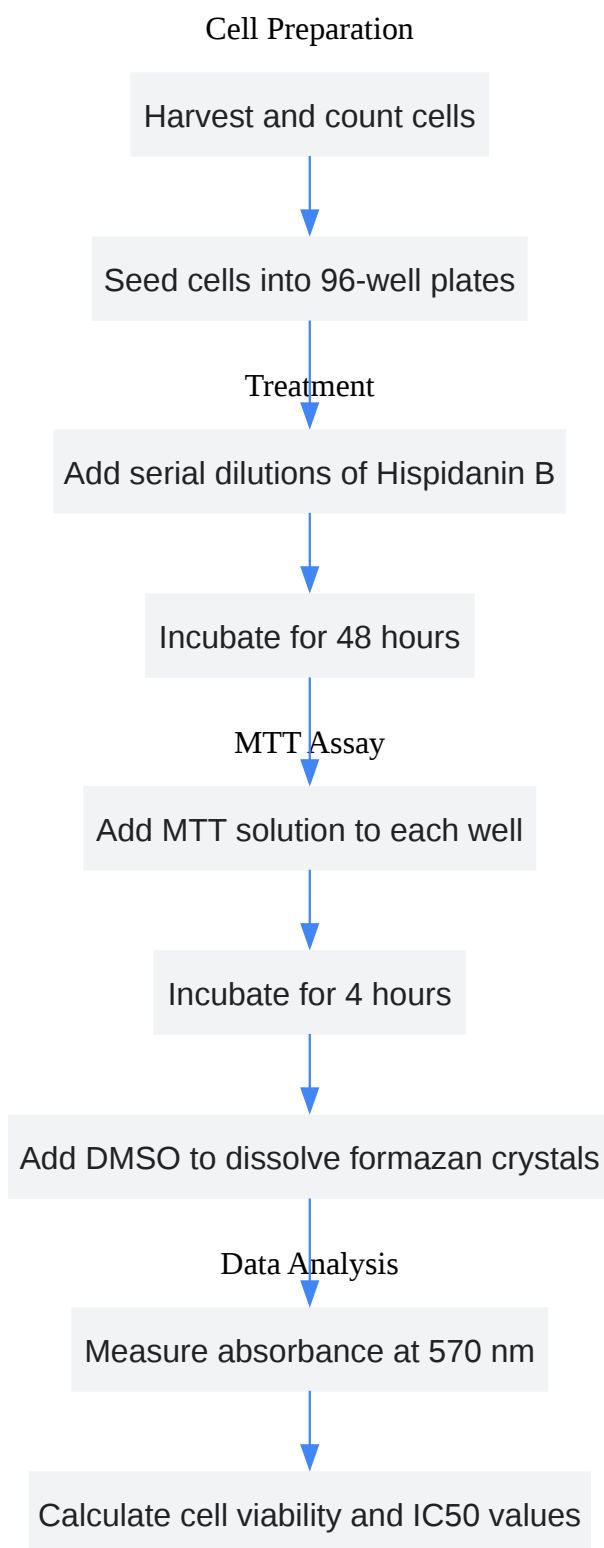
Cell Culture

The human cancer cell lines SGC7901, SMMC7721, and K562 were used. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay

The cytotoxic activity of **Hispidanin B** was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity Assay:



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Workflow of the MTT cytotoxicity assay.

Detailed Steps:

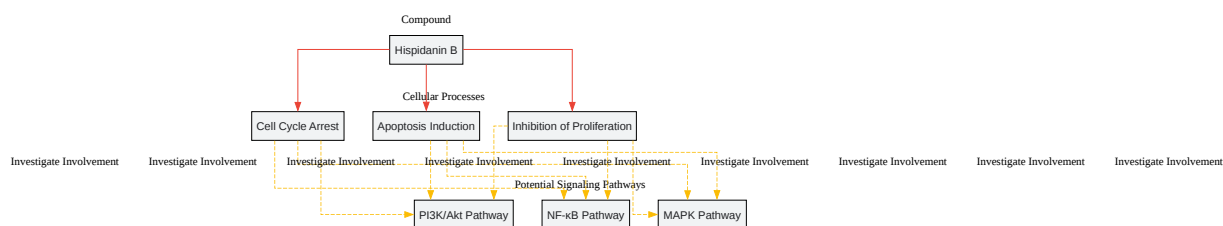
- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5×10^3 cells per well and allowed to attach overnight.
- **Compound Treatment:** The cells were then treated with various concentrations of **Hispidanin B** (typically ranging from 0.1 to 100 μM) for 48 hours. Mitomycin C was used as a positive control.
- **MTT Incubation:** After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- **Formazan Solubilization:** The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** The cell viability was calculated as a percentage of the control (untreated cells), and the IC_{50} values were determined by plotting the cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism and the specific signaling pathways affected by **Hispidanin B** have not yet been fully elucidated. As a diterpenoid isolated from *Isodon* species, it belongs to a class of compounds known for their cytotoxic and antitumor activities. Further research is required to identify the direct molecular targets and the downstream signaling cascades modulated by **Hispidanin B**.

Hypothetical Signaling Pathway Involvement:

Based on the known mechanisms of other ent-kaurane diterpenoids, a logical workflow for investigating the mechanism of action of **Hispidanin B** would involve assessing its impact on key cellular processes related to cancer.



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Logical workflow for investigating the mechanism of action of **Hispidanin B**.

Conclusion and Future Directions

Hispidanin B is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides the foundational information necessary for further investigation into its therapeutic potential. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of **Hispidanin B** as a lead compound in the development of novel anticancer agents.

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